3-Benzylpiperidine

CCR3 Antagonists Chemokine Receptors Selectivity Profiling

3-Benzylpiperidine (CAS 13603-25-3) is a secondary amine with a piperidine ring substituted at the 3-position by a benzyl group. It is a member of the benzylpiperidine family, which includes regioisomers such as 1-benzylpiperidine (N-benzylpiperidine), 2-benzylpiperidine, and 4-benzylpiperidine.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 13603-25-3
Cat. No. B085744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpiperidine
CAS13603-25-3
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-3,5-6,12-13H,4,7-10H2
InChIKeyBKDMXVREWXKZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpiperidine (CAS 13603-25-3): Core Properties and Structural Baseline


3-Benzylpiperidine (CAS 13603-25-3) is a secondary amine with a piperidine ring substituted at the 3-position by a benzyl group [1]. It is a member of the benzylpiperidine family, which includes regioisomers such as 1-benzylpiperidine (N-benzylpiperidine), 2-benzylpiperidine, and 4-benzylpiperidine [2]. The compound has a molecular weight of 175.27 g/mol and a molecular formula of C12H17N [1]. It is a solid at room temperature, soluble in common organic solvents such as ethanol, ether, and dichloromethane, and exhibits basic properties .

Why 3-Benzylpiperidine Cannot Be Substituted with 4-Benzylpiperidine or Other Regioisomers


Substitution of 3-benzylpiperidine with its regioisomers (e.g., 4-benzylpiperidine) is not functionally equivalent due to pronounced differences in receptor selectivity and binding affinity. A direct structure-activity relationship (SAR) study demonstrated that a simple conversion from a 4-benzylpiperidine to a 3-benzylpiperidine core in a series of CCR3 antagonists led to a ~5-fold improvement in binding potency and a 16- to 70-fold enhancement in selectivity for the target receptor (CCR3) over the off-target serotonin 5-HT2A receptor [1]. This stark difference arises from the distinct three-dimensional orientation of the benzyl group, which critically influences ligand-receptor interactions within the binding pocket [1]. Therefore, substituting a 4-benzylpiperidine building block with a 3-benzylpiperidine in a synthetic sequence would likely produce a compound with a completely different pharmacological profile, jeopardizing lead optimization and SAR studies.

3-Benzylpiperidine: Quantified Differentiation vs. 4-Benzylpiperidine in CCR3 Antagonism


5-Fold Greater CCR3 Binding Potency and 16- to 70-Fold Higher Selectivity Over 5-HT2A

A direct, head-to-head SAR study compared the CCR3 binding affinity and selectivity of matched molecular pairs differing only in the position of the benzyl group on the piperidine ring. The 3-benzylpiperidine derivatives (compounds 7 and 8) were approximately 5-fold more potent at the CCR3 receptor than their direct 4-benzylpiperidine analogues (compounds 1 and 2) [1]. Furthermore, the 3-benzylpiperidine derivatives exhibited a dramatic improvement in selectivity, being 16- and 70-fold more selective for CCR3 over the serotonin 5-HT2A receptor, respectively, compared to their 4-benzyl counterparts [1].

CCR3 Antagonists Chemokine Receptors Selectivity Profiling Structure-Activity Relationship (SAR)

The (3S)-3-Benzylpiperidine Core is Essential for Potent CCR3 Antagonist Clinical Candidates

The (3S)-3-benzylpiperidine moiety is a critical pharmacophore in a series of potent CCR3 antagonists, including the clinical candidate BMS-639623 [1]. In contrast, the corresponding 4-benzylpiperidine scaffold is associated with lower selectivity and has not progressed to similar advanced clinical stages within this chemotype [2]. The conformational rigidity and specific spatial orientation of the benzyl group in the 3-position are key to its interaction with the CCR3 receptor [1].

CCR3 Antagonists Clinical Candidate Medicinal Chemistry Pharmacophore

Enantiomeric Purity of 3-Benzylpiperidine Directly Impacts Therapeutic Potency

For 3-benzylpiperidine, stereochemistry is not a minor detail; it is a critical determinant of biological activity. Studies on CCR3 antagonists have shown that compounds incorporating opposite enantiomers of 3-benzylpiperidine exhibit significant differences in therapeutic potency [1]. Specifically, the (S)-enantiomer of the 4-fluorobenzyl derivative is an integral part of several clinical candidates, while the (R)-enantiomer would be expected to have a different, and likely lower, activity profile [1].

Stereoselective Synthesis Chiral Resolution Enantiomeric Potency CCR3 Antagonists

Physical Property Differentiation: Lower Boiling Point Compared to 4-Benzylpiperidine

A measurable, albeit modest, difference in physical properties exists between 3-benzylpiperidine and its closest analogue, 4-benzylpiperidine. The boiling point of 3-benzylpiperidine is 271.2 ± 9.0 °C at 760 mmHg , while that of 4-benzylpiperidine is reported as 279.6 ± 9.0 °C at 760 mmHg . This ~8 °C difference is a direct consequence of the change in molecular symmetry and intermolecular interactions resulting from the shift of the benzyl substituent from the 3- to the 4-position.

Physical Chemistry Analytical Chemistry Boiling Point Isomer Differentiation

Optimal Application Scenarios for 3-Benzylpiperidine (CAS 13603-25-3)


Development of Selective CCR3 Antagonists for Asthma and Allergic Inflammation

This is the premier application scenario. Based on direct comparative evidence, the 3-benzylpiperidine scaffold is the preferred starting point for designing potent and selective CCR3 antagonists. Researchers should prioritize this building block over the 4-benzylpiperidine analogue to achieve the ~5-fold increase in potency and up to 70-fold improvement in selectivity over the 5-HT2A receptor [1]. This translates to a higher probability of identifying a lead compound with a favorable therapeutic window, as demonstrated by the clinical candidate BMS-639623 [2].

Stereoselective Synthesis of Chiral Drug Candidates

Given that the enantiomers of 3-benzylpiperidine derivatives exhibit different therapeutic potencies [3], this compound is ideally suited for projects requiring stereochemically pure building blocks. Procurement of either the racemic mixture or, ideally, the enantiomerically pure (R)- or (S)-3-benzylpiperidine is essential for establishing accurate structure-activity relationships and for the eventual synthesis of single-enantiomer drug substances [3].

Medicinal Chemistry SAR Studies Exploring Piperidine Substitution Patterns

When investigating the impact of piperidine substitution on biological activity, 3-benzylpiperidine serves as a critical comparator to its 2-, 4-, and N-benzyl regioisomers. The quantifiable differences in receptor selectivity and physical properties provide a concrete dataset for understanding the three-dimensional requirements of a given biological target. Replacing 3-benzylpiperidine with another isomer would invalidate the comparison and obscure key SAR insights [1].

Analytical Method Development and Quality Control

The distinct boiling point of 3-benzylpiperidine (271.2 °C) compared to 4-benzylpiperidine (279.6 °C) provides a valuable analytical handle . This property can be exploited in gas chromatography (GC) methods to differentiate and quantify these regioisomers, which is crucial for quality control in chemical manufacturing and for ensuring the purity of research materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.